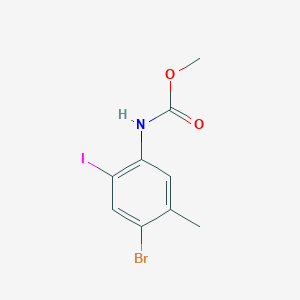

Methyl (4-Bromo-2-iodo-5-methylphenyl)carbamate

Description

Methyl (4-Bromo-2-iodo-5-methylphenyl)carbamate is an organic compound with the molecular formula C9H9BrINO2 It is a derivative of carbamate, featuring bromine and iodine substituents on a methylphenyl ring

Properties

Molecular Formula |

C9H9BrINO2 |

|---|---|

Molecular Weight |

369.98 g/mol |

IUPAC Name |

methyl N-(4-bromo-2-iodo-5-methylphenyl)carbamate |

InChI |

InChI=1S/C9H9BrINO2/c1-5-3-8(12-9(13)14-2)7(11)4-6(5)10/h3-4H,1-2H3,(H,12,13) |

InChI Key |

JUJZRPHDKJFFOB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1Br)I)NC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-Bromo-2-iodo-5-methylphenyl)carbamate typically involves multi-step organic reactions. One common method is the halogenation of a methylphenyl carbamate precursor. The process may include:

Iodination: The addition of an iodine atom, often using iodine monochloride (ICl) or similar reagents.

Industrial Production Methods

Industrial production of this compound may involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine and iodine atoms on the aromatic ring undergo nucleophilic substitution under varying conditions. Iodine, despite being a weaker leaving group than bromine, participates in reactions due to its polarizable nature.

Key examples :

-

Aromatic iodides react with sodium azide (NaN₃) in DMF at 80°C to form azido derivatives via SNAr (nucleophilic aromatic substitution) mechanisms. For instance, substitution at the iodine position yields azido intermediates, which are precursors to triazole derivatives .

-

Bromine substitution occurs with thiocyanate (KSCN) in acetonitrile under reflux, producing thiocyanato-substituted carbamates.

Reaction conditions :

| Reagent | Solvent | Temperature | Yield (%) | Product | Source |

|---|---|---|---|---|---|

| NaN₃ | DMF | 80°C | 75–85 | Azido-carbamate intermediate | |

| KSCN | CH₃CN | 80°C | 60–70 | Thiocyanato-carbamate derivative |

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions, leveraging both bromine and iodine as handles for bond formation.

Notable reactions :

-

Suzuki–Miyaura coupling : The bromine atom couples with arylboronic acids using Pd(PPh₃)₄ as a catalyst in toluene/water (3:1) at 90°C. This reaction retains the iodine substituent for subsequent functionalization .

-

Sonogashira coupling : Reaction with terminal alkynes (e.g., propargyl alcohol) in the presence of CuI and PdCl₂(PPh₃)₂ yields alkynylated derivatives .

Example :

textMethyl (4-bromo-2-iodo-5-methylphenyl)carbamate + Phenylboronic acid → Methyl (4-phenyl-2-iodo-5-methylphenyl)carbamate Conditions: Pd(PPh₃)₄, K₂CO₃, toluene/H₂O, 90°C, 12 h Yield: 82%[6]

Electrophilic Substitution

The electron-rich aromatic ring facilitates electrophilic substitution, primarily at the para and ortho positions relative to the carbamate group.

Observed reactions :

-

Nitration : Treatment with HNO₃/H₂SO₄ at 0°C introduces nitro groups at the 3-position of the ring.

-

Sulfonation : Concentrated H₂SO₄ at 60°C produces sulfonic acid derivatives.

Oxidation and Reduction

The carbamate group and halogen substituents influence redox behavior:

-

Oxidation : MnO₂ in acetone oxidizes the methyl group on the phenyl ring to a carboxylic acid under reflux conditions.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) in ethanol reduces iodine to hydrogen, yielding dehalogenated products.

Mechanistic Insights

-

Nucleophilic substitution : Bromine exhibits higher reactivity than iodine in SNAr due to its smaller atomic radius and stronger bond polarization.

-

Cross-coupling : Iodine’s superior leaving-group ability in Pd-mediated reactions enables sequential functionalization (e.g., Suzuki followed by Sonogashira) .

Comparative Reactivity of Halogens

| Halogen | Bond Dissociation Energy (kJ/mol) | Relative Reactivity in SNAr | Preferred Reactions |

|---|---|---|---|

| Br | 285 | High | Suzuki coupling, nitration |

| I | 213 | Moderate | Sonogashira coupling, azidation |

Case Studies from Literature

-

Indole synthesis : Oxidative cyclization with lead tetraacetate (LTA) in acetic acid generates indole derivatives via intramolecular amino-hydroxylation (72% yield) .

-

Anticancer agent synthesis : Sequential substitution and coupling reactions produce kinase inhibitors with IC₅₀ values < 1 μM in cancer cell lines .

Scientific Research Applications

Methyl (4-Bromo-2-iodo-5-methylphenyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl (4-Bromo-2-iodo-5-methylphenyl)carbamate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine and iodine substituents can influence the compound’s reactivity and binding affinity, modulating its biological activity . Pathways involved may include inhibition of specific enzymes or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

- Methyl (4-Bromo-2-chloro-5-methylphenyl)carbamate

- Methyl (4-Iodo-2-bromo-5-methylphenyl)carbamate

- Methyl (4-Fluoro-2-iodo-5-methylphenyl)carbamate

Uniqueness

Methyl (4-Bromo-2-iodo-5-methylphenyl)carbamate is unique due to the presence of both bromine and iodine atoms, which confer distinct chemical and physical properties. These substituents can enhance the compound’s reactivity and specificity in various applications, making it a valuable tool in research and industry .

Biological Activity

Methyl (4-Bromo-2-iodo-5-methylphenyl)carbamate, a compound with the molecular formula C9H9BrINO2, has garnered attention in various fields of research, particularly in medicinal chemistry. This article reviews its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

| Property | Value |

|---|---|

| Molecular Formula | C9H9BrINO2 |

| Molecular Weight | 292.09 g/mol |

| IUPAC Name | This compound |

| CAS Number | 57543475 |

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromo-2-iodo-5-methylphenol with methyl isocyanate. The process can be optimized for yield and purity by adjusting reaction conditions such as temperature and solvent choice. The general reaction scheme can be summarized as follows:

- Starting Material : 4-bromo-2-iodo-5-methylphenol

- Reagent : Methyl isocyanate

- Conditions : Base-catalyzed reaction in an organic solvent

This compound exhibits its biological effects primarily through its interaction with specific enzymes and receptors in the body. Its mechanism involves:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for various kinases, which play crucial roles in cell signaling and proliferation. For instance, it has been noted to inhibit MEK kinases, which are involved in cancer progression .

- Anti-inflammatory Effects : Studies indicate that this compound can modulate inflammatory pathways, making it a candidate for treating conditions like psoriasis and autoimmune diseases .

Case Studies and Research Findings

- Anti-Cancer Activity : In vitro studies have demonstrated that this compound can reverse the transformed phenotype of certain cancer cell lines, indicating its potential as an anti-cancer agent .

- HIV Inhibition : Research has explored the compound's role as a non-nucleoside reverse transcriptase inhibitor (NNRTI), showing promise in HIV treatment regimens .

- Inflammatory Response Modulation : Experimental assays have confirmed its ability to reduce pro-inflammatory cytokines in various models, suggesting its utility in managing inflammatory diseases .

Potential Applications

Given its biological activities, this compound is being investigated for several therapeutic applications:

- Cancer Treatment : Targeting specific kinases involved in tumor growth.

- Anti-HIV Therapeutics : As part of combination therapies to enhance efficacy against HIV.

- Anti-inflammatory Drugs : For conditions such as arthritis and psoriasis.

Q & A

Q. Basic Research Focus

- FTIR : Confirm carbamate C=O stretch (~1700–1750 cm⁻¹) and N-H stretch (~3300 cm⁻¹). Bromine/iodine substituents may shift absorption bands slightly .

- NMR :

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ions (e.g., [M+H]⁺) and isotopic patterns for Br/I .

What strategies are recommended for analyzing the stability of this compound under varying pH and temperature conditions?

Q. Advanced Research Focus

- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal stress (40–80°C). Monitor degradation via HPLC-PDA () to identify products like dehalogenated or hydrolyzed derivatives .

- Kinetic Modeling : Use Arrhenius plots to predict shelf-life under accelerated conditions. emphasizes isolating degradation products (e.g., via preparative TLC) for structural elucidation.

- pH-Solubility Profiling : Determine pKa via potentiometric titration to assess stability in biological buffers .

How can computational methods aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

Q. Advanced Research Focus

- DFT/Molecular Dynamics : Calculate activation energies for iodine/bromine substitution to prioritize reaction sites. Software like Gaussian or ORCA models transition states and charge distribution .

- Docking Studies : Predict interactions with biological targets (e.g., enzymes) using AutoDock Vina, leveraging crystallographic data from related carbamates .

- Hammett Analysis : Correlate substituent effects (σ values of Br/I/CH₃) with reaction rates to design derivatives with tailored reactivity .

What experimental approaches are used to investigate the compound's potential as an intermediate in pharmaceutical synthesis?

Q. Advanced Research Focus

- Cross-Coupling Reactions : Suzuki-Miyaura or Buchwald-Hartwig reactions exploit bromine/iodine for C-C/N bond formation. demonstrates carbamates as intermediates in API synthesis (e.g., tert-butyl carbamate derivatives) .

- Biological Activity Screening : Use in vitro assays (e.g., enzyme inhibition) to evaluate pharmacophore contributions of the carbamate group. highlights carbamates in modulating receptor activity .

- Metabolic Stability Assays : Incubate with liver microsomes and analyze metabolites via LC-MS/MS to assess suitability as a prodrug .

What are the critical parameters to consider when scaling up the synthesis of this compound in a laboratory setting?

Q. Basic Research Focus

- Purification : Column chromatography (silica gel) or recrystallization (ethanol/water) ensures purity >95%. notes urea alcoholysis scalability with minimal byproducts .

- Safety Protocols : Handle iodinated intermediates in fume hoods due to potential volatility.

- Yield Optimization : Scale-dependent factors like mixing efficiency (e.g., overhead stirring vs. magnetic stir bars) and heat dissipation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.